

(R)-Bromoenol lactone-d7 CAS number and other chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(R)-Bromoenol lactone-d7	
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Technical Guide: (R)-Bromoenol Lactone-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-Bromoenol lactone-d7**, a deuterated analog of the potent enzyme inhibitor (R)-Bromoenol lactone. This document details its chemical identifiers, its primary application as an internal standard, and the biological context of its unlabeled counterpart's mechanism of action.

Core Data: Chemical and Physical Identifiers

(R)-Bromoenol lactone-d7 is primarily utilized as an internal standard for the precise quantification of (R)-Bromoenol lactone in various biological matrices using mass spectrometry-based techniques.[1][2] The stable isotope labeling allows for differentiation from the endogenous or administered unlabeled compound, ensuring accurate measurement. The following table summarizes the key chemical identifiers for **(R)-Bromoenol lactone-d7**.



Identifier	Value	
Compound Name	(R)-Bromoenol lactone-d7	
Alternate Names	(R)-BEL-d7	
CAS Number	478288-90-3 (unlabeled)[3][4][5][6]	
Molecular Formula	C16H6D7BrO2[3][6][7]	
Molecular Weight	324.2 g/mol [3][5][6]	
Formal Name	6E-(bromomethylene)tetrahydro-3-(1-naphthalenyl-2,3,4,5,6,7,8-d7)-2H-pyran-2-one[7]	
Canonical SMILES	[2H]C1=C(C([2H])=C2C(C([2H])=C(C([2H])=C2[C@@]3(C(O/C(CC3)=C/Br)=O)[H]) [2H])=C1[2H])[2H][7][8]	
InChl Key	BYUCSFWXCMTYOI-HMEAJYSMSA-N[7]	

Biological Context and Mechanism of Action

(R)-Bromoenol lactone-d7 itself is not intended for direct therapeutic use but is crucial for studying the pharmacokinetics and pharmacodynamics of its unlabeled form, (R)-Bromoenol lactone ((R)-BEL). (R)-BEL is a potent, irreversible, and chiral mechanism-based inhibitor of the calcium-independent phospholipase A2 γ (iPLA2 γ).[1][4][7] It exhibits selectivity for iPLA2 γ , with an IC50 value of approximately 0.6 μ M for the human recombinant enzyme.[1][7] In contrast, it does not significantly inhibit iPLA2 β except at much higher concentrations.[1]

The broader racemic mixture, Bromoenol lactone (BEL), is a known inhibitor of iPLA2, with a Ki value of 180 nM, and also inhibits macrophage iPLA2 with an IC50 of 60 nM.[7] It is important to note that BEL has been reported to have off-target effects, including the inhibition of phosphatidate phosphohydrolase-1 (PAP-1), which can induce apoptosis in long-term cell culture experiments.[9]

Signaling Pathway of iPLA2y

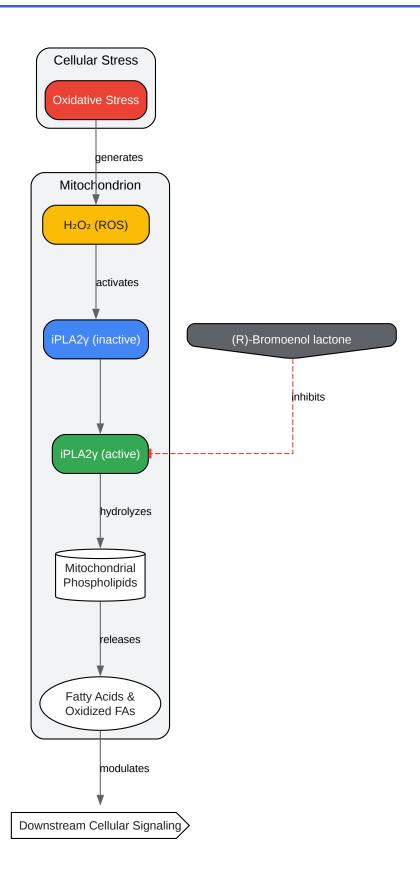






The primary target of (R)-Bromoenol lactone, iPLA2γ, is a key enzyme in mitochondrial lipid metabolism and signaling. It is particularly involved in the cellular response to oxidative stress. Under conditions of oxidative stress, characterized by an increase in reactive oxygen species like hydrogen peroxide (H₂O₂), iPLA2γ is activated. This activation leads to the hydrolysis of phospholipids, such as cardiolipin, within the mitochondrial membrane. This process releases fatty acids, including oxidized fatty acids, which can then act as signaling molecules, influencing various cellular processes.





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Caption: Oxidative stress-induced activation of iPLA2y and its inhibition by (R)-Bromoenol lactone.

Experimental Protocols

While a specific, detailed synthesis protocol for **(R)-Bromoenol lactone-d7** is not readily available in the public domain, its primary application is in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized experimental workflow for the quantification of (R)-Bromoenol lactone using its deuterated internal standard.

General Protocol for LC-MS/MS Quantification of (R)-Bromoenol Lactone

- 1. Sample Preparation:
- To a known volume of biological matrix (e.g., plasma, tissue homogenate), add a precise amount of **(R)-Bromoenol lactone-d7** solution of a known concentration. This serves as the internal standard (IS).[10]
- Perform a protein precipitation or liquid-liquid extraction to remove interfering macromolecules. A common method is to add a threefold volume of ice-cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
- 2. LC-MS/MS Analysis:
- Chromatography: Separation is typically achieved on a reverse-phase C18 column. The mobile phase often consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[11] The gradient is optimized to ensure baseline separation of the analyte from other matrix components.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used.

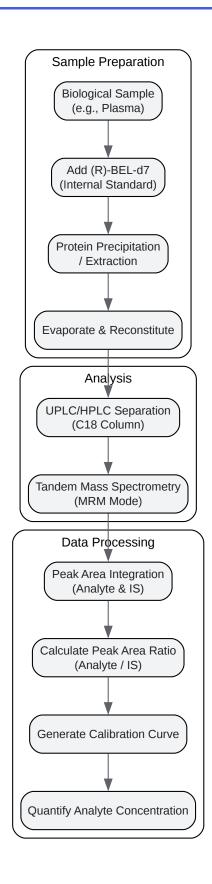






- Specific precursor-to-product ion transitions for both (R)-Bromoenol lactone and (R)-Bromoenol lactone-d7 are monitored. The d7-labeling results in a 7 Dalton mass shift, allowing for their simultaneous detection and differentiation.
- The instrument parameters (e.g., collision energy, declustering potential) are optimized for maximum signal intensity for each transition.
- 3. Data Analysis and Quantification:
- A calibration curve is generated by plotting the ratio of the peak area of the analyte to the
 peak area of the internal standard against the known concentrations of the analyte in a
 series of calibration standards.[10][12]
- The concentration of (R)-Bromoenol lactone in the unknown samples is then determined by interpolating the analyte/IS peak area ratio from the calibration curve. The use of a stable isotope-labeled internal standard corrects for variations in sample processing and matrix effects, leading to high accuracy and precision.[11]





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Caption: General workflow for quantification of (R)-Bromoenol lactone using LC-MS/MS.



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- To cite this document: BenchChem. [(R)-Bromoenol lactone-d7 CAS number and other chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576620#r-bromoenol-lactone-d7-cas-number-and-other-chemical-identifiers]



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